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Compound of Interest

Compound Name:
1-Isopropyl-6-oxopiperidine-3-

carboxylic acid

CAS No.: 915922-33-7

Cat. No.: B1522175

Get Quote

1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a derivative of piperidine, a ubiquitous

scaffold in medicinal chemistry. Its structure is characterized by a six-membered saturated

heterocycle containing one nitrogen atom, functionalized with an isopropyl group on the

nitrogen (position 1), a carbonyl group at position 6 (forming a lactam), and a carboxylic acid

moiety at position 3.

1.1: Molecular Formula and Weight
The logical deduction of the molecular formula from the compound's nomenclature is a

foundational step. The piperidine ring provides a C₅N base. The addition of an isopropyl group

(C₃H₇) at the N1 position, a carboxylic acid (COOH) at C3, and a carbonyl oxygen at C6, along

with the saturation of the remaining ring carbons, results in the molecular formula C₉H₁₅NO₃.

Based on this formula, the molecular weight is calculated as follows:

Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1522175#bc-rfq
https://www.benchchem.com/product/b1522175/docs?utm_src=pdf-body#section-1-core-molecular-attributes-and-physicochemical-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

The summation of these atomic weights yields the molecular weight of the compound.

Table 1: Core Physicochemical Properties

Property Value Source/Method

Molecular Formula C₉H₁₅NO₃ IUPAC Nomenclature Analysis

Molecular Weight 185.22 g/mol Calculation from Formula[1]

Monoisotopic Mass 185.10519334 Da
PubChem Database (for

isomer)[1]

Topological Polar Surface Area

(TPSA)
57.6 Å²

PubChem Database (for

isomer)[1]

Hydrogen Bond Donors 1 Calculation

Hydrogen Bond Acceptors 3 Calculation

XLogP3 (Predicted

Lipophilicity)
0.2

PubChem Database (for

isomer)[1]

Note: Properties are derived from the isomeric compound 6-Oxo-1-propylpiperidine-3-

carboxylic acid, which shares the same molecular formula and is expected to have very similar

physicochemical characteristics.

1.2: Structural and Functional Group Analysis
The causality behind this molecule's potential utility lies in its unique combination of functional

groups:

Lactam Moiety: The cyclic amide (lactam) is a key structural feature. It imparts significant

chemical stability and can participate in hydrogen bonding, influencing the molecule's

conformation and interaction with biological targets.
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Carboxylic Acid: This functional group is pivotal in drug design.[2] It can act as a hydrogen

bond donor and acceptor and is ionizable at physiological pH, which can be critical for

solubility and receptor binding.[2] Its presence often suggests potential for mimicking natural

amino acids or binding to cationic sites in proteins.

N-Isopropyl Group: This bulky, lipophilic group significantly influences the molecule's steric

profile and lipophilicity. This can affect its ability to cross cell membranes, its metabolic

stability, and the specificity of its binding to a target protein by probing hydrophobic pockets.

Section 2: The Role in Drug Discovery and
Development
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with over

85% of biologically active compounds featuring such rings.[3] Piperidine derivatives, in

particular, are key intermediates in the synthesis of analgesics, anti-inflammatory drugs, and

other therapeutic agents.[4][5]

2.1: Rationale for a Privileged Scaffold
The 6-oxopiperidine-3-carboxylic acid core is considered a "privileged scaffold" because it

provides a rigid framework that can be readily functionalized at multiple positions. This allows

for the systematic exploration of chemical space to optimize potency, selectivity, and

pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[6]

The workflow for leveraging such a scaffold in a drug discovery program typically follows a

logical progression.
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Scaffold-Based Drug Discovery Workflow

Scaffold Identification
(e.g., 6-oxopiperidine-3-carboxylic acid)

Library Synthesis
(Varying R-groups)

Diversification

High-Throughput Screening (HTS)
(Biochemical/Cell-based assays)

Testing

Hit Identification

Data Analysis

Lead Optimization
(Structure-Activity Relationship)

Iterative Design

Preclinical Candidate Selection

ADME/Tox Profiling

Click to download full resolution via product page

Caption: A typical scaffold-based drug discovery workflow.

2.2: Potential Therapeutic Applications
Given the prevalence of the piperidine core in neuroactive and anti-inflammatory agents, 1-
Isopropyl-6-oxopiperidine-3-carboxylic acid and its analogs are promising candidates for
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exploration in areas such as:

Neurodegenerative Diseases: As modulators of receptors like NMDA.[2]

Pain Management: As precursors to novel analgesics.[5]

Antimicrobial Agents: The heterocyclic scaffold is a common feature in novel antibiotics

targeting drug-resistant pathogens.[7]

Oncology: As building blocks for enzyme inhibitors or other anticancer agents.[3]

Section 3: Synthesis and Characterization Protocols
While a specific, validated synthesis for 1-Isopropyl-6-oxopiperidine-3-carboxylic acid is not

readily available in the searched literature, a logical and robust synthetic route can be

proposed based on established organic chemistry principles for related structures.

3.1: Proposed Retrosynthetic Pathway
A plausible approach involves the cyclization of a linear precursor, a common strategy for

constructing heterocyclic systems.

1-Isopropyl-6-oxopiperidine-
3-carboxylic acid

Ethyl 5-(isopropylamino)-3-
(ethoxycarbonyl)pentanoate

Lactamization

Ethyl GlutaconateMichael Addition

Isopropylamine

Michael Addition

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

3.2: Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a self-validating system; each step includes purification and characterization to

ensure the integrity of the intermediates.

Step 1: Michael Addition
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Reaction Setup: To a solution of ethyl glutaconate (1.0 eq) in a suitable polar aprotic solvent

(e.g., ethanol) at 0°C, add isopropylamine (1.1 eq) dropwise.

Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The

causality here is that the nucleophilic amine attacks the conjugated double bond of the

glutaconate ester.

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup & Purification: Remove the solvent under reduced pressure. Purify the resulting

crude product, ethyl 5-(isopropylamino)-3-(ethoxycarbonyl)pentanoate, via column

chromatography on silica gel.

Validation: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass

Spectrometry.

Step 2: Lactamization and Saponification

Reaction Setup: Dissolve the purified intermediate (1.0 eq) in a high-boiling point solvent like

toluene.

Execution: Heat the mixture to reflux (approx. 110°C) for 24-48 hours to induce

intramolecular cyclization and lactam formation. This is often catalyzed by a mild base.

Saponification: After cyclization, add an aqueous solution of sodium hydroxide (2.5 eq) and

continue to heat to hydrolyze the ethyl ester to the carboxylic acid.

Workup & Purification: Cool the reaction mixture and acidify with HCl (1M) to pH ~2-3 to

precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Validation: Characterize the final product, 1-Isopropyl-6-oxopiperidine-3-carboxylic acid,

by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) to confirm the exact

mass, and melting point analysis.

Section 4: Conclusion and Future Directions
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1-Isopropyl-6-oxopiperidine-3-carboxylic acid, with a molecular weight of 185.22 g/mol ,

represents a structurally intriguing and synthetically accessible molecule. Its combination of a

stable lactam ring, a versatile carboxylic acid handle, and a modulating N-isopropyl group

makes it a valuable scaffold for medicinal chemistry. Future research should focus on the

development and validation of efficient synthetic routes, followed by the generation of a diverse

chemical library to probe its biological activity across various therapeutic targets. The insights

provided in this guide offer a solid, scientifically-grounded starting point for such endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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